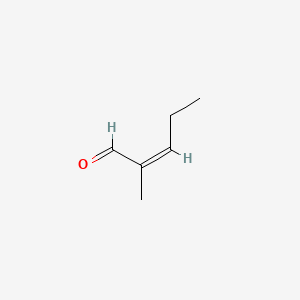

2-Methyl-2-pentenal, (2Z)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-pentenal, also known as CH3CH2CH=c(CH3)cho or fema 3194, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 2-Methyl-2-pentenal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Methyl-2-pentenal has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2-methyl-2-pentenal is primarily located in the cytoplasm. 2-Methyl-2-pentenal is a fruity, gassy, and green tasting compound that can be found in a number of food items such as tea, safflower, onion-family vegetables, and nuts. This makes 2-methyl-2-pentenal a potential biomarker for the consumption of these food products.

2-Methyl-2-pentenal is a hemiterpene.

Applications De Recherche Scientifique

Hydrogenation and Hydrodeoxygenation

Platinum, palladium, and copper catalysts supported on precipitated silica were studied for hydrodeoxygenation and hydrogenation of 2-methyl-2-pentenal. Platinum and palladium are primarily active for hydrogenation, with some decarbonylation. Copper catalyzes hydrogenation of both C=C and C=O bonds, with further hydrogenation forming 2-methyl-pentanol. At higher temperatures, copper catalyzes the hydrogenolysis of 2-methyl-pentanol (Pham, T., Lobban, L., Resasco, D., & Mallinson, R., 2009).

Synthesis with 2-Acetyl-γ-Butyrolactone

2-Methyl-1-pentenes with Cl and Br substitutions were synthesized using 2-acetyl-γ-butyrolactone as the starting compound. These compounds were transformed into Grignard compounds with chlorotrimethylsilane, yielding various substituted 2-methyl-1-pentenes (Münstedt, R., Wannagat, U., & Wrobel, D., 1984).

Skeletal Isomerization

The skeletal isomerization of 2-pentene molecules catalyzed by acidic ZSM-22 was investigated. The more likely pathway involves rearrangement of the carbenium ion into a protonated dimethylcyclopropane, forming relatively stable secondary carbenium ions as intermediates (Demuth, T., Rozanska, X., Benco, L., Hafner, J., Santen, V., & Toulhoat, H., 2003).

Kinetics of Hydrogenation

Kinetic studies on hydrogenation of 2-methyl-2-pentenal over Raney cobalt catalyst showed product formation of 2-methylpentan-1-ol, 2-methyl-2-penten-1-ol, and 2-methylpentanal. The formation rates were represented by Langmuir-type rate equations, suggesting different types of adsorbed species in the formation process (Hotta, K., & Kubomatsu, T., 1971).

Propriétés

Numéro CAS |

16958-22-8 |

|---|---|

Formule moléculaire |

C6H10O |

Poids moléculaire |

98.14 g/mol |

Nom IUPAC |

(Z)-2-methylpent-2-enal |

InChI |

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4- |

Clé InChI |

IDEYZABHVQLHAF-XQRVVYSFSA-N |

SMILES isomérique |

CC/C=C(/C)\C=O |

SMILES |

CCC=C(C)C=O |

SMILES canonique |

CCC=C(C)C=O |

| 16958-22-8 623-36-9 |

|

Pictogrammes |

Flammable; Corrosive; Acute Toxic; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

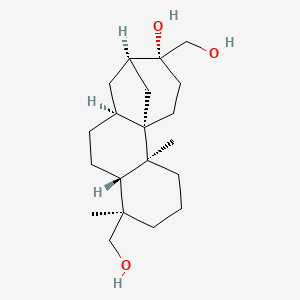

![(1S,2R,4S,9S,10S)-4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1253837.png)

![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)

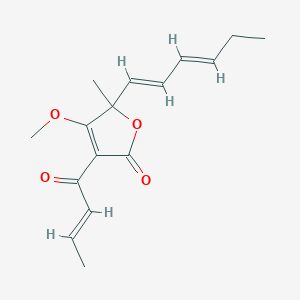

![[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253848.png)

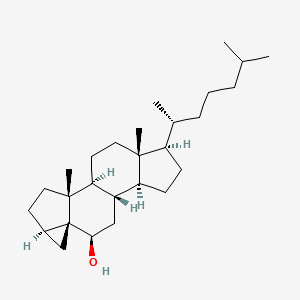

![17-Acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253849.png)